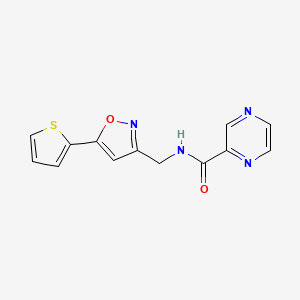

N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide

Description

Properties

IUPAC Name |

N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O2S/c18-13(10-8-14-3-4-15-10)16-7-9-6-11(19-17-9)12-2-1-5-20-12/h1-6,8H,7H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBNSSYRTLMKFAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=NO2)CNC(=O)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.

Attachment of the Thiophene Ring: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

Formation of the Pyrazine Ring: The pyrazine ring is constructed through a condensation reaction involving a diamine and a diketone.

Final Coupling: The final step involves coupling the isoxazole-thiophene intermediate with the pyrazine carboxamide using a suitable coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group on the isoxazole ring can be reduced to an amine.

Substitution: The hydrogen atoms on the thiophene and pyrazine rings can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LAH) or hydrogen gas with a palladium catalyst can be used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

Overview : Isoxazole derivatives, including those with thiophene substitutions, have demonstrated significant antimicrobial properties. Studies have shown that compounds similar to N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide exhibit efficacy against various bacterial strains.

Case Studies :

- Antibacterial Properties : A study by RamaRao et al. (2011) synthesized 5-(heteroaryl)isoxazoles and evaluated their antibacterial activity against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. Compounds with thiophene substitutions showed notable antibacterial effects, suggesting potential applications in treating bacterial infections .

- Antifungal Activity : Gautam and Singh (2013) reported on a series of isoxazoles tested for antifungal activity against Aspergillus niger and Candida albicans. Their findings indicated that certain derivatives exhibited strong antifungal properties, which could be relevant for developing antifungal agents based on the structure of this compound .

Antiviral Activity

Overview : The development of antiviral agents has become increasingly critical, especially in light of emerging viral threats such as SARS-CoV-2. Pyrazine derivatives have shown promise in this area.

Case Studies :

- SARS-CoV-2 Inhibition : A recent study highlighted the synthesis of pyrazine conjugates with antiviral properties against SARS-CoV-2. Some compounds demonstrated significant potency, indicating that pyrazine-based structures could be effective in combating viral infections . The selectivity index values for these compounds suggest a favorable therapeutic profile compared to existing antiviral drugs like Favipiravir.

- Mechanisms of Action : The antiviral mechanisms of these compounds often involve inhibiting viral replication processes, which can be crucial for developing new therapeutic strategies against various viral pathogens .

Anticancer Activity

Overview : The potential anticancer applications of this compound are supported by its structural analogs that have shown cytotoxic effects on cancer cell lines.

Case Studies :

- Cytotoxicity Against Cancer Cells : Research has indicated that pyrazole and isoxazole derivatives can exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds designed with similar frameworks have been tested against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells, showing promising IC50 values .

- Mechanistic Insights : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation pathways, making them potential candidates for further development as anticancer agents .

Summary Table of Applications

Mechanism of Action

The mechanism of action of N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties can be contextualized by comparing it to structurally related pyrazine-2-carboxamide derivatives:

Key Observations :

- Heterocyclic Influence : The thiophene-isoxazole group in the target compound contrasts with phenyl (e.g., ) or thiazole (e.g., ) substituents in analogues. Thiophene’s sulfur atom may improve interactions with cysteine-rich enzyme active sites, similar to 1,3,4-thiazole derivatives .

- Activity Trade-offs : While phenyl-substituted pyrazinecarboxamides show higher anticonvulsant activity (74–75% inhibition) , the target compound’s thiophene-isoxazole group could prioritize antimycobacterial or antifungal effects, as seen in chloro-tert-butyl derivatives .

Computational and Structural Insights

- Conformational Analysis : The isoxazole-thiophene moiety may adopt a planar conformation, akin to semicarbazone derivatives with dihedral angles near ±7° (), favoring π-orbital overlap for target binding .

- Electronic Effects : Density functional theory (DFT) studies on trifluoromethylphenyl analogues () reveal that electron-withdrawing groups (e.g., CF₃) lower HOMO-LUMO gaps, enhancing reactivity . Thiophene’s electron-donating nature may instead stabilize charge transfer interactions.

Biological Activity

N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Structural Overview

The compound features a pyrazine core linked to an isoxazole and thiophene moiety, which contributes to its diverse biological properties. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby obstructing their function.

- Receptor Modulation : It can modulate receptor activity, influencing signaling pathways that are critical in various physiological processes.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazine compounds exhibit significant anticancer properties. For instance, a related pyrazine derivative was shown to induce apoptosis in leukemic cells, with an IC50 value of 25 μM after 72 hours of treatment. The mechanism involved cell cycle arrest and down-regulation of anti-apoptotic proteins such as Bcl2, alongside an increase in pro-apoptotic markers like Bax .

Antimicrobial Properties

Research has demonstrated that pyrazine derivatives possess antimicrobial activity. For example, studies on similar compounds revealed their effectiveness against various bacterial strains through mechanisms involving membrane disruption and inhibition of bacterial growth .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with other related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | Structure | Antimicrobial |

| N-(5-(thiophen-2-yl)isoxazol-3-yl)methyladamantan-1-amine | Structure | Anticancer |

| N-(4-isopropoxybenzamide) | Structure | Anti-inflammatory |

Case Studies and Research Findings

- Study on Apoptosis Induction : A study highlighted the ability of a pyrazine derivative to induce apoptosis in K562 leukemia cells through cell cycle arrest and modulation of key apoptotic proteins .

- Antimicrobial Activity Assessment : Another investigation focused on the antimicrobial properties of related pyrazole derivatives, showcasing their potential as effective agents against resistant bacterial strains .

- Inflammation Modulation : The compound's potential to inhibit pro-inflammatory cytokines was also explored, suggesting its utility in treating inflammatory diseases .

Q & A

Q. Critical factors :

- Solvent polarity (acetonitrile vs. DMF) affects cyclization efficiency .

- Temperature control during Friedel-Crafts acylation minimizes side reactions (e.g., over-acylation) .

- Purification via column chromatography or recrystallization improves purity (>95%) but reduces yield (typically 50–70%) .

Advanced: How can computational methods (e.g., DFT) predict the electronic properties of this compound, and what discrepancies arise between theoretical and experimental data?

Answer:

- DFT workflows : Use hybrid functionals (e.g., B3LYP) with basis sets (6-31G*) to calculate HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution .

- Key findings :

- Discrepancies :

Basic: What spectroscopic techniques are essential for structural characterization, and how are ambiguities resolved?

Answer:

- 1H/13C NMR : Confirm regiochemistry of the isoxazole (δ 6.2–6.5 ppm for C3-H) and thiophene (δ 7.1–7.3 ppm) .

- HRMS : Validate molecular weight (expected [M+H]+: 329.08) and rule out byproducts .

- X-ray crystallography : Resolves ambiguities in stereochemistry (e.g., using WinGX/ORTEP for refinement) .

- IR : Amide C=O stretch (~1680 cm⁻¹) confirms successful coupling .

Advanced: How does the compound interact with biological targets (e.g., enzymes), and what in vitro models validate its mechanism of action?

Answer:

- Docking studies : Pyrazine-2-carboxamide binds to ATP pockets in kinases (e.g., Hec1) via hydrogen bonds with backbone amides (ΔG ≈ -9.2 kcal/mol) .

- In vitro assays :

- Contradictions : Discrepancies between enzyme inhibition (µM) and cellular activity (nM) suggest off-target effects or prodrug activation .

Basic: What are the stability profiles of this compound under varying pH and temperature conditions?

Answer:

- pH stability :

- Thermal stability :

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Answer:

- Key modifications :

- Methodology :

Basic: What purification strategies mitigate synthetic byproducts, and how are they characterized?

Answer:

- Common byproducts :

- Unreacted pyrazine-2-carboxylic acid (removed via aqueous wash).

- Di-acylated derivatives (purified by silica gel chromatography, Rf ~0.3 in EtOAc/hexane) .

- Analytical tools :

Advanced: What in vivo pharmacokinetic challenges exist, and how can formulation address them?

Answer:

- Challenges :

- Poor oral bioavailability (F <15%) due to low solubility (2.1 µg/mL) .

- Rapid hepatic clearance (t½ = 1.2 hrs in mice) via CYP3A4 .

- Solutions :

Basic: How are synthetic yields optimized in multi-step reactions?

Answer:

- Stepwise optimization :

- Catalysts : Pd(OAc)₂ in Suzuki-Miyaura cross-coupling (for thiophene derivatives) achieves >90% purity .

Advanced: What contradictions exist in reported biological data, and how can they be resolved experimentally?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.